5-Aminobenzo[d]oxazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Aminobenzo[d]oxazol-2(3H)-one involves complex chemical reactions, often requiring specific conditions to achieve the desired outcomes. For instance, a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing the intricate processes involved in synthesizing such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within the 5-Aminobenzo[d]oxazol-2(3H)-one family is crucial for understanding their chemical behavior. X-ray diffraction analysis has been utilized to unequivocally establish the configuration around the double bond of major stereoisomers in related compounds, highlighting the importance of structural analysis in chemical research (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 5-Aminobenzo[d]oxazol-2(3H)-one derivatives are diverse, with the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization being a notable example. This reaction facilitates the synthesis of benzo[d]imidazo[2,1-b]thiazole, demonstrating the compound's versatility in participating in complex chemical processes (Mishra et al., 2014).
Scientific Research Applications
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Antifungal Agents
- Field : Agricultural Science
- Application : 2-aminobenzoxazole derivatives have been designed and synthesized as potential antifungal agents against phytopathogenic fungi .
- Method : Three series of simple 2-aminobenzoxazole derivatives were synthesized and evaluated for their antifungal activities against eight phytopathogenic fungi .
- Results : Most of the target compounds exhibited excellent and broad-spectrum antifungal activities to all the tested fungi. Particularly, the six compounds 3a, 3b, 3c, 3e, 3m, and 3v displayed the most potent antifungal activity, with EC 50 value of 1.48–16.6 µg/mL .
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Inhibitors of Mycobacterium Tuberculosis
- Field : Medical Science
- Application : 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
- Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
- Results : 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .
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Treatment of Alzheimer’s Disease
- Field : Neurology
- Application : 2-substituted benzo[d]oxazol-5-amine derivatives are being developed as multi-target directed ligands for the treatment of Alzheimer’s disease .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Inhibitors of Mycobacterium Tuberculosis
- Field : Medical Science
- Application : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
- Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
- Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA .
-
Benzoheterocyclic Oxime Carbamates Active against Mycobacterium Tuberculosis
- Field : Medical Science
- Application : Benzoheterocyclic Oxime Carbamates are being developed as active agents against Mycobacterium Tuberculosis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Treatment of Alzheimer’s Disease
- Field : Neurology
- Application : Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer’s disease .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Inhibitors of Mycobacterium Tuberculosis
- Field : Medical Science
- Application : A series of twenty seven substituted 2- (2-oxobenzo [d]oxazol-3 (2H)-yl)acetamide derivatives were designed based on earlier reported Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA) lead .
- Method : Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
- Results : Among the compounds tested, 2- (6-nitro-2-oxobenzo [d]oxazol-3 (2H)-yl)-N- (5-nitrothiazol-2-yl)acetamide (30) was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .
-
Benzoheterocyclic Oxime Carbamates Active against Mycobacterium Tuberculosis
- Field : Medical Science
- Application : Benzoheterocyclic Oxime Carbamates are being developed as active agents against Mycobacterium Tuberculosis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Treatment of Alzheimer’s Disease
- Field : Neurology
- Application : Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer’s disease .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXXUHGUCBUXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163682 | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminobenzo[d]oxazol-2(3H)-one | |
CAS RN |
14733-77-8 | |
Record name | 5-Amino-2-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14733-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminobenzoxazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,3-benzoxazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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